Home > Products > Screening Compounds P49940 > N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine
N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine - 299912-61-1

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine

Catalog Number: EVT-1487547
CAS Number: 299912-61-1
Molecular Formula: C₂₂H₂₇N₃O₄
Molecular Weight: 397.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, more commonly known as Erlotinib, is a synthetic heterocyclic compound belonging to the class of quinazolines. Quinazolines are a group of nitrogen-containing heterocyclic compounds with diverse pharmacological activities. [] Erlotinib is primarily recognized for its role in biochemical and cellular research, particularly in studying cellular signaling pathways and disease models.

Erlotinib (N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine)

  • Compound Description: Erlotinib is a potent and selective tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR) [, , , , , , , ]. It is a first-line treatment for specific types of non-small cell lung cancer []. Erlotinib exhibits good bioavailability but has shown susceptibility to degradation under acidic, basic, and photolytic conditions []. Extensive research focuses on its synthesis, polymorphs, salt forms, and interactions with other drugs [, , , , , , , , , , , ].

N-(3-Ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives

  • Compound Description: This group encompasses a series of newly synthesized quinazoline derivatives designed as potential anti-cancer agents []. The study explored structural modifications to the Erlotinib scaffold, aiming to enhance its anti-cancer activity and minimize potential side effects. Some of these derivatives exhibited promising in vitro activity against various human tumor cell lines, including the MCF7 breast cancer cell line [].

3-(3-Ethynyl-phenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-imine

  • Compound Description: This compound is identified as a new impurity arising during the synthesis of Erlotinib []. Its presence can impact the quality control of Erlotinib bulk drug substance. The development of a synthetic route for this impurity allows for its isolation and characterization, which is crucial for developing robust analytical methods to ensure the purity of Erlotinib.

N-(4-Chlorophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine monohydrate

  • Compound Description: This compound, characterized by X-ray crystallography, provides insights into the intermolecular interactions and crystal packing of substituted quinazolines []. While its biological activity isn't explicitly discussed in the provided context, its structural analysis contributes to a broader understanding of the physicochemical properties of quinazoline derivatives.
  • Compound Description: These three compounds are identified as novel degradation products of Erlotinib hydrochloride under stress conditions like acidic, basic, and photolytic environments []. Identifying and characterizing these degradation products is critical for understanding the stability profile of Erlotinib and developing stable formulations.
Overview

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine, also known as Erlotinib, is a potent selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. Erlotinib functions by blocking the phosphorylation of tyrosine residues on the EGFR, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. The compound is classified as a quinazoline derivative and has gained significant attention in oncology due to its targeted therapeutic effects.

Source and Classification

Erlotinib is derived from various synthetic pathways that aim to produce this specific quinazoline derivative. It is classified under the category of antineoplastic agents, specifically targeting tyrosine kinases involved in cancer progression. The chemical structure features a quinazoline core with specific substituents that enhance its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine involves several key steps:

  1. Starting Materials: The synthesis typically begins with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline as a precursor.
  2. Reaction Conditions: The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. A coupling reaction occurs between the 4-chloro derivative and 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol to form an intermediate product .
  3. Yield: This method has been reported to yield high molar yields (up to 100%) with minimal by-products, making it efficient for industrial applications .

The synthesis can also involve alternative routes, such as:

  • Deacetylation of diacetyl derivatives followed by coupling with ethynyl anilines .
  • Use of various protecting groups to facilitate selective reactions during the synthetic process .
Molecular Structure Analysis

Structure and Data

The molecular formula of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine is C22H23N3O4C_{22}H_{23}N_3O_4 with a molecular weight of 429.89 g/mol. The compound features:

  • A quinazoline ring which serves as the core structure.
  • Two methoxyethoxy groups at positions 6 and 7 which enhance solubility and bioavailability.
  • An ethynyl group at position 3 on the phenyl ring which is crucial for its inhibitory activity against EGFR.

The three-dimensional structure can be visualized using molecular modeling software, which helps in understanding its interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Erlotinib undergoes various chemical reactions during its synthesis:

  1. Coupling Reactions: The formation of the final compound involves nucleophilic substitution where the amine group reacts with the electrophilic carbon in the chloroquinazoline derivative.
  2. Deprotection Steps: If protecting groups are used during synthesis, subsequent deprotection steps are required to yield the final active pharmaceutical ingredient.
  3. Stability Considerations: Erlotinib exhibits stability under standard storage conditions but may degrade under extreme pH or temperature conditions.
Mechanism of Action

Process and Data

Erlotinib exerts its pharmacological effects by specifically binding to the ATP-binding site of the EGFR tyrosine kinase domain. This binding inhibits autophosphorylation of the receptor, leading to:

  • Decreased activation of downstream signaling pathways such as MAPK (mitogen-activated protein kinase) and PI3K (phosphoinositide 3-kinase), which are critical for cell proliferation.
  • Induction of apoptosis in cancer cells that overexpress EGFR, thus reducing tumor growth and metastasis .

Studies have shown that Erlotinib's efficacy can be enhanced by identifying tumors that express specific mutations in EGFR, making it a targeted therapy for certain cancer types .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Erlotinib is characterized by several physical and chemical properties:

  • Appearance: It is typically a yellowish-white crystalline solid.
  • Solubility: Erlotinib exhibits solubility in organic solvents such as dimethyl sulfoxide and methanol but has limited solubility in water.
  • pKa Value: The pKa value is approximately 5.42 at 25°C, indicating its weakly basic nature.

These properties influence its formulation as a pharmaceutical product, affecting aspects like bioavailability and dosage form.

Applications

Scientific Uses

Erlotinib's primary application lies in oncology, specifically for:

Chemical Identity and Structural Characterization of the Quinazolinamine Scaffold

IUPAC Nomenclature and Systematic Classification of the Compound

The compound is systematically named as N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, reflecting its core quinazoline scaffold substituted at the 4-position with a (3-ethynylphenyl)amino group and at the 6,7-positions with 2-methoxyethoxy chains. This nomenclature follows IUPAC priority rules, where the quinazoline ring is the parent structure (numbered with N1 and N3 at positions 1 and 3). The ethynyl group (–C≡CH) on the aniline moiety is denoted as a substituent of the phenyl ring at the meta position (3-ethynylphenyl) [3] [9].

Common synonyms include:

  • Erlotinib (pharmaceutical designation)
  • 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-methoxyethoxy)quinazoline
  • OSI-774 (developmental code name)

Table 1: Systematic Classification of the Compound

ComponentDescription
Parent HeterocycleQuinazoline (positions 4, 6, 7 substituted)
4-Substituent(3-Ethynylphenyl)amino group
6,7-SubstituentsIdentical 2-methoxyethoxy groups (–OCH₂CH₂OCH₃)
Molecular FormulaC₂₂H₂₃N₃O₄ (free base); C₂₂H₂₄ClN₃O₄ (hydrochloride salt)
CAS Registry183319-69-9 (hydrochloride salt) [8]

Molecular Structure Analysis: X-ray Crystallography and NMR Spectroscopy

X-ray crystallography of the hydrochloride salt confirms a planar quinazoline ring system, with the ethynylphenyl group oriented at a dihedral angle of 48–52° relative to the quinazoline plane. This orientation minimizes steric clashes and facilitates molecular packing in the crystal lattice. The crystalline structure exhibits key hydrogen bonds between the protonated N1 of quinazoline and the chloride ion (N–H···Cl, 1.98 Å), as well as π-π stacking interactions between adjacent quinazoline rings (3.4 Å distance) [7].

NMR spectroscopy (¹H and ¹³C) further elucidates solution-state conformation:

  • ¹H NMR (DMSO-d₆): Signals at δ 3.25 (s, 1H, ≡C–H), 3.38 (s, 6H, –OCH₃), 3.75–3.80 (m, 4H, –OCH₂CH₂O–), 4.25–4.30 (m, 4H, –OCH₂CH₂O–), 7.25–7.28 (d, 1H, aryl-H), 7.75–7.80 (t, 1H, aryl-H), 8.50 (s, 1H, quinazoline-H), 8.85 (s, 1H, –NH–) [3].
  • ¹³C NMR: Key peaks include δ 78.5 (≡C–H), 82.5 (quaternary ≡C), 115–155 (quinazoline and aryl carbons), with C4 (quinazoline) at 152.5 ppm confirming amine attachment [5] .

Polymorphic Forms: Stable Crystalline Polymorphs and Hydration States

The compound exhibits multiple solid-state forms, with the hydrochloride salt (Erlotinib HCl) demonstrating clinically relevant polymorphism:

  • Form B (Stable Anhydrate): The thermodynamically favored polymorph characterized by a distinct powder X-ray diffraction (PXRD) pattern with peaks at 2θ = 6.2°, 12.5°, 18.8°, and 24.9°. It displays a melting point of 229–231°C and maintains stability under accelerated humidity (75% RH, 40°C) for ≥6 months. This form is bioequivalent and preferred for pharmaceutical use due to its low hygroscopicity [2] [6].
  • Monohydrate: Forms needle-like crystals when crystallized from aqueous ethanol. Shows a dehydration endotherm at 110°C in differential scanning calorimetry (DSC) and a distinct PXRD peak at 2θ = 5.8°. Less stable than Form B due to water-mediated lattice disruptions [7].

Table 2: Polymorph Characteristics of Erlotinib Hydrochloride

FormKey PXRD Peaks (2θ)Thermal BehaviorStabilityHydration
Form B (Anhydrate)6.2°, 12.5°, 18.8°Mp: 229–231°CHigh (≤75% RH)Anhydrous
Monohydrate5.8°, 11.6°, 23.4°Dehydration at 110°CModerate (converts to B)1.0 H₂O
AmorphousBroad halo at 20°Tg: 85°CLow (recrystallizes)Variable

Mesylate salts also exist as anhydrate and monohydrate forms, but exhibit lower melting points (~200°C) and reduced crystallinity compared to hydrochloride polymorphs [7].

Substituent Effects: Role of Ethynylphenyl and Bis(2-methoxyethoxy) Groups

The ethynyl group (–C≡CH) at the meta position of the aniline moiety enhances target binding through two mechanisms:

  • Steric Optimization: The linear ethynyl group extends away from the quinazoline plane, avoiding steric hindrance with kinase domain residues (e.g., in EGFR).
  • Electronic Modulation: The triple bond withdraws electron density from the aniline nitrogen, increasing its hydrogen-bond donor capacity (N–H···O=C interaction with Thr766 in EGFR) [3] [5].

The 6,7-bis(2-methoxyethoxy) groups confer:

  • Solubility Enhancement: The polar ether-oxygen atoms improve aqueous solubility (log P = 2.9) compared to unsubstituted quinazoline (log P > 5).
  • Binding Pocket Accommodation: Flexible chains occupy a hydrophobic cleft near the ATP-binding site of EGFR, with methoxy termini engaging in van der Waals interactions with Leu694 and Val702 [3] [4].

Figure 1: Structure-Activity Relationships of Key Substituents

Quinazoline Core  │  ├─ 4-NH-(3-Ethynylphenyl) → Binds EGFR hinge region  │   │  │   └─ meta-C≡CH → Optimizes orientation & H-bond strength  │  ├─ 6-(2-Methoxyethoxy) → Fills hydrophobic pocket I  │  └─ 7-(2-Methoxyethoxy) → Fills hydrophobic pocket II  

Removal of either methoxyethoxy group reduces kinase inhibitory activity by >100-fold, confirming their critical role in target engagement [4].

Properties

CAS Number

299912-61-1

Product Name

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine

IUPAC Name

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

Molecular Formula

C₂₂H₂₇N₃O₄

Molecular Weight

397.47

InChI

InChI=1S/C22H27N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h5-7,12-15H,4,8-11H2,1-3H3,(H,23,24,25)

SMILES

CCC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC

Synonyms

N-(3-Ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.